Ethyl 5-(3-nitrophenyl)oxazole-4-carboxylate
Overview
Description
Ethyl 5-(3-nitrophenyl)oxazole-4-carboxylate is a chemical compound with the molecular formula C12H10N2O5 . It has a molecular weight of 262.22 . This compound is used as a biochemical reagent and can serve as a biological material or organic compound for life science-related research .
Molecular Structure Analysis
The InChI code for Ethyl 5-(3-nitrophenyl)oxazole-4-carboxylate is1S/C12H10N2O5/c1-2-18-12(15)10-11(19-7-13-10)8-4-3-5-9(6-8)14(16)17/h3-7H,2H2,1H3
. This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
Ethyl 5-(3-nitrophenyl)oxazole-4-carboxylate has a density of 1.3±0.1 g/cm3, a boiling point of 438.9±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It has a molar refractivity of 64.2±0.3 cm3, a polar surface area of 98 Å2, and a molar volume of 197.0±3.0 cm3 .Scientific Research Applications
Luminescence Sensing of Metal Ions and Nitroaromatic Compounds
Ethyl 5-(3-nitrophenyl)oxazole-4-carboxylate derivatives have been utilized in the synthesis of novel 3D lanthanide metal–organic frameworks (MOFs). These MOFs, featuring unsymmetrical 1,2,3-triazole-containing tricarboxylic acid ligands, exhibit selective luminescence sensing capabilities for nitroaromatic compounds and metal ions such as 4-nitrophenol and Fe³⁺ ions. This makes them promising for environmental monitoring and safety applications (Wang et al., 2016).
Organic Synthesis and Functionalization
In organic chemistry, Ethyl 5-(3-nitrophenyl)oxazole-4-carboxylate has served as a versatile substrate for palladium-catalyzed alkenylation, benzylation, and alkylation reactions. This functionalization strategy enables the synthesis of various ethyl oxazole-4-carboxylate derivatives, broadening the scope for creating complex organic molecules with potential applications in drug design and materials science (Verrier et al., 2009).
Antimicrobial and Antitubercular Activities
Compounds synthesized from Ethyl 5-(3-nitrophenyl)oxazole-4-carboxylate have shown promise in medicinal chemistry, particularly in the development of novel antimicrobial and antitubercular agents. For instance, triazole derivatives have been evaluated for their antitubercular activity, showcasing potential as new therapeutic agents against Mycobacterium tuberculosis (Maste et al., 2011).
Corrosion Inhibition
Research has also explored the application of Ethyl 5-(3-nitrophenyl)oxazole-4-carboxylate derivatives as corrosion inhibitors. For example, novel triazole derivatives have demonstrated effectiveness in protecting mild steel against corrosion in acidic environments, combining experimental approaches with quantum chemical studies to elucidate the mechanisms of action (Rahmani et al., 2019).
High Stokes' Shift Fluorophores
Ethyl 5-(3-nitrophenyl)oxazole-4-carboxylate derivatives have been synthesized and characterized for their high Stokes' shift fluorophores, sensitive to solvent polarity. These fluorophores show potential for applications in sensing, imaging, and as molecular probes due to their responsive emission properties in different solvents (Ozturk Urut et al., 2017).
Safety And Hazards
Safety data sheets suggest avoiding dust formation and breathing in mist, gas, or vapors of Ethyl 5-(3-nitrophenyl)oxazole-4-carboxylate . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of skin contact, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .
properties
IUPAC Name |
ethyl 5-(3-nitrophenyl)-1,3-oxazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5/c1-2-18-12(15)10-11(19-7-13-10)8-4-3-5-9(6-8)14(16)17/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAXALCYFMWXBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC=N1)C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650063 | |
Record name | Ethyl 5-(3-nitrophenyl)-1,3-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(3-nitrophenyl)oxazole-4-carboxylate | |
CAS RN |
916674-05-0 | |
Record name | Ethyl 5-(3-nitrophenyl)-1,3-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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